molecular formula C15H24N2O4S2 B5522274 N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide

N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide

Cat. No.: B5522274
M. Wt: 360.5 g/mol
InChI Key: QWMBFQKWBTUVAD-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H24N2O4S2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11774960 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methionine Transamination Pathway

One key area of scientific research involving the compound N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide relates to its potential role in the transamination pathway of methionine in humans. This pathway is crucial for understanding the metabolic processes involving methionine, a critical amino acid. Research has provided evidence that methanethiol and its metabolites are formed via the transamination of methionine, highlighting the compound's relevance in studying metabolic disorders and potential therapeutic applications (Blom et al., 1989).

Environmental Impact and Human Exposure

Another significant area of research focuses on the environmental presence and impact of perfluorinated alkyl sulfonamides, closely related to the chemical structure of the specified compound. Studies have investigated the occurrence, partitioning, and human exposure to these compounds, revealing their widespread presence in indoor and outdoor environments and their potential health implications. This research is vital for understanding the environmental and health risks associated with these compounds and for developing strategies to mitigate exposure (Shoeib et al., 2005).

Antitumor Activity

Research on derivatives of methanesulfonamide, such as N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), has shown significant antitumor activity in animal tumor systems. This highlights the potential of this compound and its derivatives in cancer treatment, offering insights into novel therapeutic approaches for various cancers (Von Hoff Dd et al., 1978).

Hepatic Encephalopathy Pathogenesis

The role of methanethiol, a metabolite related to the action of the specified compound, in the pathogenesis of hepatic encephalopathy has been a subject of research. Understanding the metabolic pathways involving methanethiol and related compounds is crucial for developing therapeutic strategies for hepatic encephalopathy, a severe liver disease complication. This research contributes to a better understanding of liver disease mechanisms and potential treatment options (Blom et al., 1991).

Properties

IUPAC Name

N-[(3S,4R)-1-[5-(methylsulfanylmethyl)furan-2-carbonyl]-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S2/c1-4-5-11-8-17(9-13(11)16-23(3,19)20)15(18)14-7-6-12(21-14)10-22-2/h6-7,11,13,16H,4-5,8-10H2,1-3H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMBFQKWBTUVAD-DGCLKSJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CC=C(O2)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC=C(O2)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.